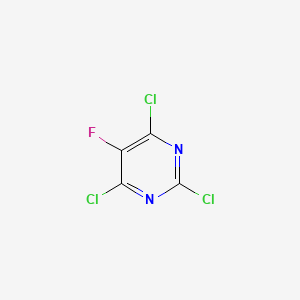

2,4,6-Trichloro-5-fluoropyrimidine

Overview

Description

2,4,6-Trichloro-5-fluoropyrimidine is a chemical compound used primarily in scientific research . It is not intended for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular formula of this compound is C4Cl3FN2 . The InChI code is 1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.737±0.06 g/cm3 . The melting point is 37-38Scientific Research Applications

Cancer Treatment and Drug Synthesis

2,4,6-Trichloro-5-fluoropyrimidine has been studied extensively in the context of cancer treatment and drug synthesis. Fluoropyrimidines, like 5-fluorouracil (5-FU), are key components in various anticancer agents. They are used in the treatment of a variety of cancers, including colorectal and other cancers, due to their ability to interfere with DNA and RNA synthesis in cancer cells. A notable advancement involves synthesizing novel fluoropyrimidines with potential as kinase inhibitors, offering new avenues in cancer therapy (Wada et al., 2012).

Noninvasive Studies and Diagnostic Tools

The unique properties of fluoropyrimidines enable their use in noninvasive studies, like positron emission tomography (PET) and nuclear magnetic resonance (NMR) imaging. These techniques provide valuable insights into the behavior of these drugs at their target sites, aiding in understanding their mechanism of action and optimizing chemotherapy (Wolf, Presant, & Waluch, 2003).

Chemotherapy Optimization

Research into the genetic aspects of fluoropyrimidine metabolism has shown that genetic factors significantly impact the efficacy and toxicity of these drugs. Understanding the enzyme activity in the 5-FU metabolic pathway can predict the clinical outcome of fluoropyrimidine-based chemotherapy, leading to more personalized and effective cancer treatments (Ichikawa, 2006).

Enhancement of Antitumor Activity

Studies have explored the combination of fluoropyrimidines with other compounds to enhance antitumor activity. For instance, combining 5-fluorouracil with inhibitors of dihydropyrimidine dehydrogenase (DPD), like 5-chloro-2,4-dihydroxypyridine (CDHP), has shown promising results in increasing the efficacy of fluoropyrimidine treatments in certain tumors (Takechi, Fujioka, Matsushima, & Fukushima, 2002).

Development of New Fluoropyrimidine Derivatives

Research efforts are also directed at creating new fluoropyrimidine derivatives like S-1, which combines a prodrug of 5-FU with biochemical modulators to improve its antitumor activity while reducing toxicity. Such developments offer new strategies in treating solid malignancies (Saif, Syrigos, & Katirtzoglou, 2009).

Personalized Medicine and Pharmacogenetics

The field of pharmacogenetics is crucial in understanding the individual response to fluoropyrimidines. Identifying genetic markers and polymorphisms related to fluoropyrimidine metabolism can help predict a patient's response to these drugs, leading to more personalized and safer chemotherapy regimens (Loganayagam et al., 2013).

Mechanism of Action

Target of Action

The primary target of 2,4,6-Trichloro-5-fluoropyrimidine is the enzyme thymidylate synthase (TS) . This enzyme plays a crucial role in DNA synthesis by catalyzing the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

This compound interacts with its target, thymidylate synthase, by binding to the enzyme and inhibiting its function . This interaction results in the disruption of DNA synthesis, thereby inhibiting cell replication .

Biochemical Pathways

This compound affects the pyrimidine metabolic pathway . It is converted into several active metabolites, including 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), and fluorouridine triphosphate (5-FUTP) . These active metabolites disrupt RNA synthesis and the action of thymidylate synthase .

Pharmacokinetics

It is known that the compound is metabolized by the enzyme dihydropyrimidine dehydrogenase (dpd), which is the initial rate-limiting enzyme in pyrimidine catabolism .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis and cell replication . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of other drugs, the patient’s genetic makeup, and the specific characteristics of the tumor cells . .

Biochemical Analysis

Biochemical Properties

2,4,6-Trichloro-5-fluoropyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The compound binds to the active site of the enzyme, inhibiting its activity and thus affecting DNA replication and cell division. Additionally, this compound may interact with other proteins and biomolecules, altering their function and leading to various biochemical effects .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis (programmed cell death) in certain cell types by disrupting the normal function of mitochondria and activating caspases, which are enzymes involved in the apoptotic process. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as thymidylate synthase, inhibiting their activity. This binding prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to damage of cellular components such as lipids, proteins, and DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or exposure to light. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity. High doses of this compound have been associated with adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are likely due to the compound’s ability to generate ROS and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also lead to the formation of reactive intermediates that contribute to its toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Its localization within cells can influence its activity and function, with higher concentrations potentially leading to greater biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in the nucleus can affect DNA synthesis and gene expression, while its presence in mitochondria can disrupt mitochondrial function and induce apoptosis .

Properties

IUPAC Name |

2,4,6-trichloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBZSPPWTVRISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539088 | |

| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6693-08-9 | |

| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

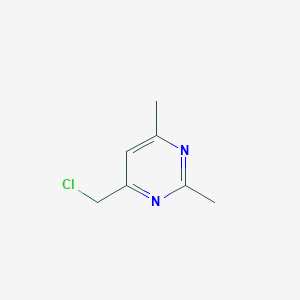

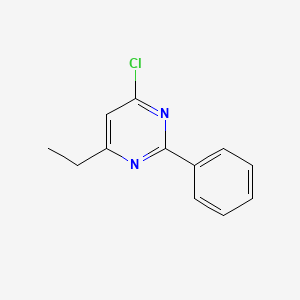

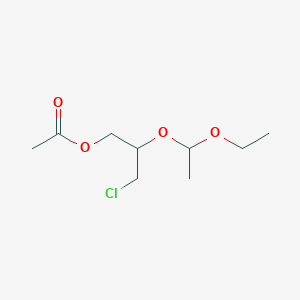

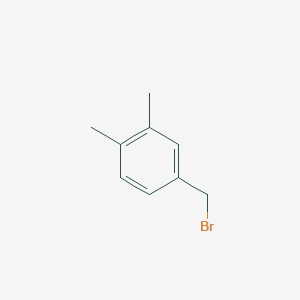

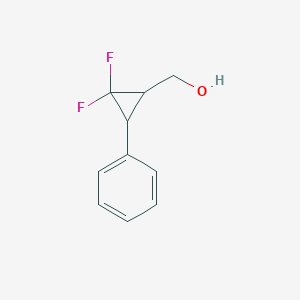

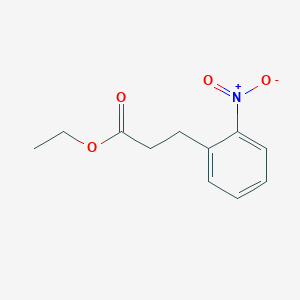

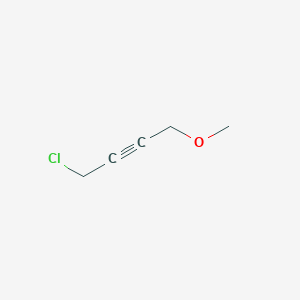

Synthesis routes and methods

Procedure details

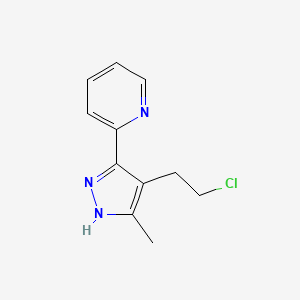

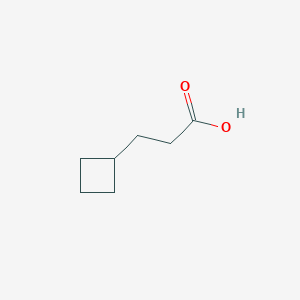

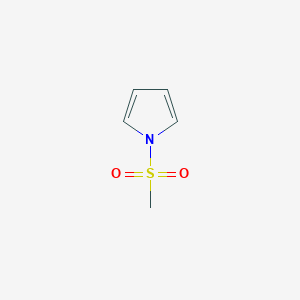

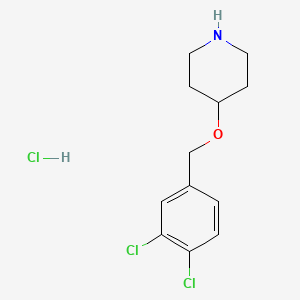

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)

![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)